molecular formula C9H9BrN2O3 B14764728 3-Bromo-N,4-dimethyl-5-nitrobenzamide

3-Bromo-N,4-dimethyl-5-nitrobenzamide

Cat. No.: B14764728
M. Wt: 273.08 g/mol
InChI Key: FZNULDQTWJONAM-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3. It is a derivative of benzamide, characterized by the presence of bromine, nitro, and dimethyl groups on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,4-dimethyl-5-nitrobenzamide typically involves the bromination of N,4-dimethyl-5-nitrobenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,4-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-N,4-dimethyl-5-nitrobenzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-N,4-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N,4-dimethyl-5-nitrobenzamide is unique due to the presence of both bromine and nitro groups, along with two methyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

3-bromo-N,4-dimethyl-5-nitrobenzamide

InChI

InChI=1S/C9H9BrN2O3/c1-5-7(10)3-6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI Key

FZNULDQTWJONAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)NC)[N+](=O)[O-]

Origin of Product

United States

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